1-11-Orphanin FQ, also known as nociceptin/orphanin FQ, is a neuropeptide that plays a significant role in various physiological processes, including pain modulation, stress response, and neuroendocrine regulation. It is derived from the precursor protein prepro-nociceptin/orphanin FQ and is primarily recognized for its interaction with the nociceptin/orphanin FQ peptide receptor (NOP), which is a G-protein-coupled receptor. The discovery of 1-11-Orphanin FQ has provided insights into the opioid receptor family and its distinct signaling pathways, differentiating it from traditional opioid peptides.
The synthesis of 1-11-Orphanin FQ can be achieved through various chemical methods, including solid-phase peptide synthesis (SPPS). Specifically, the Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for its efficiency in assembling peptide chains. This method allows for stepwise addition of amino acids to form the desired peptide sequence .
In SPPS, the amino acids are sequentially added to a solid support resin. The Fmoc protecting group is removed using a base (usually piperidine), allowing for the next amino acid to be coupled. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the final product in high purity .
The molecular structure of 1-11-Orphanin FQ consists of 17 amino acids, forming a heptadecapeptide. Its sequence is characterized by a specific arrangement that contributes to its binding affinity for the NOP receptor. The structure can be represented as follows:
The molecular weight of 1-11-Orphanin FQ is approximately 2,200 Da. Its precise three-dimensional conformation plays a critical role in its biological activity and receptor interaction .
1-11-Orphanin FQ undergoes various biochemical reactions post-synthesis, primarily involving proteolytic cleavage by specific endopeptidases such as Endopeptidase 24.15 and Endopeptidase 24.11. These enzymes cleave the peptide at specific sites, resulting in inactive fragments that diminish its biological activity .
The primary mechanism of action for 1-11-Orphanin FQ involves its binding to the NOP receptor, which activates intracellular signaling pathways through G-proteins. This activation leads to modulation of neurotransmitter release and influences neuronal excitability.
Research indicates that activation of the NOP receptor by 1-11-Orphanin FQ can inhibit adenylyl cyclase activity and modulate calcium ion channels, contributing to its analgesic effects and potential roles in mood regulation .
1-11-Orphanin FQ is typically presented as a white powder when synthesized. It is soluble in water and exhibits stability under physiological conditions.
The peptide's stability can be affected by factors such as pH and temperature. Its degradation products may vary based on enzymatic activity present in biological systems. The primary stability concerns involve maintaining structural integrity during storage and handling .
1-11-Orphanin FQ has significant implications in various fields of research:
Orphanin FQ (OFQ), also termed nociceptin, is a 17-amino-acid neuropeptide (F^1^GGF^4^TGARKSA^11^RKLANQ^17^) with marked sequence and genetic homology to opioid peptides, particularly dynorphin A. The N-terminal "FGGF" motif mirrors the "YGGF" signature of classical opioids (enkephalins, endorphins, dynorphins), yet the substitution of tyrosine^1^ (Tyr) with phenylalanine^1^ (Phe) abolishes affinity for mu (MOP), delta (DOP), or kappa (KOP) opioid receptors [1] [3]. The prepropeptide gene PPNOC shares exon-intron architecture with preproenkephalin (PENK) and prodynorphin (PDYN) genes, indicating divergent evolution from a common ancestral precursor [2] [8].
Table 1: Structural Comparison of OFQ and Dynorphin A
| Feature | Orphanin FQ | Dynorphin A | Functional Implication |
|---|---|---|---|
| N-terminal sequence | Phe-Gly-Gly-Phe | Tyr-Gly-Gly-Phe | Loss of opioid receptor binding |
| Isoelectric point (pI) | ~10.5 (highly basic) | ~12.0 (highly basic) | Similar membrane interaction kinetics |
| Precursor gene structure | 4 exons, 3 introns | 4 exons, 3 introns | Shared biosynthetic pathway |
Phylogenetically, the NOP receptor (encoded by OPRL1) shares >60% transmembrane helix homology with classical opioid receptors, highest with KOP (κ-opioid receptor). However, extracellular loops (ECLs) exhibit <25% conservation, explaining ligand selectivity. Notably, TM2, TM3, and TM7 domains show >70% residue conservation, while TM4 diverges (24% identity) [1] [10]. This duality positions OFQ/NOP as a "non-opioid" branch of the opioid family.
The NOP receptor, a class A G-protein-coupled receptor (GPCR), adopts a unique inactive conformation when bound to antagonists like C-24 (PDB ID: 4EA3). OFQ binding induces structural rearrangements primarily in extracellular loop 2 (ECL2) and transmembrane helices 5–6 (TM5–TM6), distinct from opioid receptor activation [1] [4]. Key microswitches include:
NOP couples primarily to inhibitory Gαᵢ/Gαₒ proteins, triggering canonical and non-canonical pathways:
Table 2: NOP-Mediated Signaling Pathways and Functional Outcomes
| Pathway | Effector | Second Messenger | Biological Effect |
|---|---|---|---|
| Gαᵢ/Gαₒ coupling | Adenylyl cyclase | ↓ cAMP | Reduced neuronal excitability |
| Gβγ release | K⁺ channels | Hyperpolarization | Analgesia (spinal) |
| Gαᵢ/PLA₂ | ERK1/2 | ↑ Phosphorylation | Neuronal differentiation, adaptation |
| Gαz/Gα₁₄ (PTX-insensitive) | RhoA | ↑ Actin remodeling | Cytoskeletal changes |
Unlike classical opioids, NOP also engages pertussis toxin (PTX)-insensitive G-proteins (Gαz, Gα₁₄, Gα₁₆), diversifying its cellular effects [10] [7].
OFQ binds NOP with nanomolar affinity (Kd ~0.1–1 nM), while showing >1,000-fold selectivity over MOP/KOP/DOP. Determinants include:
Table 3: Pharmacophore Comparison of NOP Ligands
| Ligand Type | Example | NOP Affinity (Ki, nM) | Selectivity vs. Opioid Receptors |
|---|---|---|---|
| Endogenous peptide | OFQ | 0.2–0.5 | >1,000-fold |
| Non-peptide agonist | Ro 65-6570 | 1.8 | >500-fold |
| Non-peptide antagonist | SB-612111 | 0.8 | >300-fold |
| Mixed MOP/NOP agonist | Cebranopadol | 0.7 (NOP), 0.7 (MOP) | ~1-fold (MOP) |
Small-molecule ligands like Ro 65-6570 and antagonists (e.g., J-113397) exploit hydrophobic pockets in TM3/TM6 but lack ionic interactions with ECL2, reducing potency compared to OFQ [4] [7].
NOP undergoes phosphorylation at intracellular C-terminal and third loop (ICL3) serine/threonine residues (e.g., S³⁴⁵, T³⁵²) by GPCR kinases (GRKs), facilitating β-arrestin recruitment. This triggers:
Table 4: Post-Translational Modifications in the OFQ-NOP System
| Component | Modification | Site(s) | Functional Impact |
|---|---|---|---|
| NOP Receptor | N-linked glycosylation | Asn³³ (N-terminus) | ↑ Membrane trafficking, stability |
| GRK phosphorylation | Ser/Thr (ICL3, C-tail) | β-arrestin recruitment, internalization | |
| Ubiquitination | Lys³⁴⁸ (C-tail) | Lysosomal degradation | |
| OFQ Peptide | Proteolytic cleavage | Arg⁸⁻Arg⁹, Lys¹³⁻Leu¹⁴ | Maturation from prepronociceptin |
PET imaging using [¹¹C]NOP-1A confirms low NOP receptor density variability in humans (test-retest variability: 12–14%), supporting stable receptor expression with minimal agonist-induced downregulation [5] [9].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: